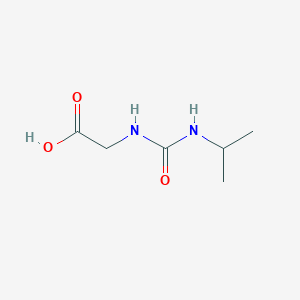

N'-Isopropylureidoacetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(propan-2-ylcarbamoylamino)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3/c1-4(2)8-6(11)7-3-5(9)10/h4H,3H2,1-2H3,(H,9,10)(H2,7,8,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZQUNHVVWROPDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)NCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry

Strategies for the Preparation of Ureido Carboxylic Acids: A Mechanistic and Methodological Review

The preparation of ureido carboxylic acids can be achieved through several established reaction pathways. These methods primarily involve the reaction of an amino acid or its derivative with a suitable carbonyl-containing reagent.

A common and direct method for the synthesis of ureido carboxylic acids involves the reaction of an amino acid with urea (B33335). nih.gov This reaction is typically carried out at elevated temperatures, often in an aqueous medium. nih.gov The mechanism of this reaction is thought to proceed through the in-situ thermal decomposition of urea into isocyanic acid and ammonia. nih.gov The highly reactive isocyanic acid is then attacked by the nucleophilic amino group of the amino acid to form the desired ureido carboxylic acid. nih.gov

H₂N-R-COOH + H₂NCONH₂ → H₂NCONH-R-COOH + NH₃

While this method is straightforward, it can require high temperatures and may lead to the formation of byproducts. nih.gov The reaction conditions, such as temperature and the ratio of reactants, are crucial in determining the yield and purity of the final product. nih.gov

| Reactant 1 | Reactant 2 | Product | Key Conditions |

| Amino Acid | Urea | Ureido Carboxylic Acid | Elevated temperature, often in aqueous solution. |

Another well-established method for the synthesis of ureido carboxylic acids involves the use of cyanate (B1221674) salts, such as potassium cyanate (KOCN). rsc.orgresearchgate.net This approach, often referred to as the Wöhler synthesis of ureas, is a versatile method for introducing the carbamoyl (B1232498) group. chemeurope.comwikipedia.org In this reaction, the amino acid is treated with a cyanate salt in an aqueous solution. The cyanate ion (OCN⁻) is a precursor to isocyanic acid (HNCO) in solution, which then reacts with the amino group of the amino acid in a nucleophilic addition reaction to form the ureido carboxylic acid. rsc.orgresearchgate.net

The reaction can be represented as:

H₂N-R-COOH + KOCN + H₂O → H₂NCONH-R-COOH + KOH

This method is often preferred due to its milder reaction conditions compared to the direct use of urea. rsc.org The pH of the reaction medium can influence the rate and efficiency of the reaction. rsc.org

| Reactant 1 | Reactant 2 | Product | Key Conditions |

| Amino Acid | Potassium Cyanate | Ureido Carboxylic Acid | Aqueous solution, controlled pH. |

Targeted Synthesis of N'-Isopropylureidoacetic Acid

The specific synthesis of this compound requires the introduction of an isopropyl group onto one of the nitrogen atoms of the urea moiety. This is most directly achieved through the use of an isopropyl-containing precursor.

The most direct and widely employed method for the synthesis of N'-substituted ureas, including this compound, is the reaction of an appropriate isocyanate with an amine. nih.govmdpi.com In this specific case, the reaction involves the treatment of glycine (B1666218) with isopropyl isocyanate. nih.gov

The reaction proceeds via the nucleophilic attack of the amino group of glycine on the electrophilic carbonyl carbon of the isopropyl isocyanate. This forms a tetrahedral intermediate which then collapses to form the stable urea linkage.

CH₃(CH₃)CHNCO + H₂NCH₂COOH → CH₃(CH₃)CHNHCONHCH₂COOH

This reaction is typically carried out in an inert organic solvent. The choice of solvent is important to ensure the solubility of the reactants and to facilitate the reaction. The reaction is often exothermic and may proceed readily at room temperature or with gentle heating.

| Reactant 1 | Reactant 2 | Product |

| Isopropyl Isocyanate | Glycine | This compound |

The introduction of the isopropyl group via isopropyl isocyanate is a generally efficient process. However, certain factors should be considered. The steric bulk of the isopropyl group is relatively small and typically does not significantly hinder the reaction with the primary amino group of glycine. wikipedia.org However, in reactions with more sterically hindered amino acids, the reaction rate might be affected. nih.gov

The purity of the isopropyl isocyanate is crucial, as isocyanates can react with water to form unstable carbamic acids, which can then decompose to form amines and carbon dioxide. nih.gov This would lead to the formation of symmetrical diisopropylurea as a byproduct. Therefore, the reaction should be carried out under anhydrous conditions to maximize the yield of the desired this compound.

Advanced Synthetic Techniques and Optimization

To improve the efficiency, yield, and environmental friendliness of the synthesis of this compound and related compounds, several advanced synthetic techniques can be employed.

Optimization of the reaction between isopropyl isocyanate and glycine can involve a systematic study of various parameters, including:

Solvent: A range of aprotic solvents can be screened to find the optimal medium for the reaction.

Temperature: While the reaction may proceed at room temperature, gentle heating could increase the reaction rate. However, excessive heat should be avoided to prevent side reactions.

Catalysis: While the reaction between an isocyanate and an amine is often spontaneous, certain catalysts can accelerate the reaction. Lewis acids or bases have been shown to catalyze urea formation in some systems. nih.gov Copper-catalyzed methods have also been developed for the synthesis of unsymmetrical ureas. nih.gov

Stoichiometry: Precise control of the stoichiometry of the reactants is important to avoid the presence of unreacted starting materials in the final product.

Electrocatalytic Approaches for Urea and Urea Derivative Synthesis

The electrocatalytic synthesis of urea and its derivatives from carbon dioxide (CO2) and various nitrogen-containing compounds represents a sustainable and promising alternative to traditional industrial processes. mdpi.comnih.gov This approach, conducted under ambient conditions, seeks to overcome the high energy demands and pollution associated with conventional methods like the Haber-Bosch and Bosch-Meiser processes. nih.govresearchgate.net

Key challenges in the electrocatalytic synthesis of urea include the high stability of N2 and CO2 molecules, which necessitates specific catalysts for their activation, and the difficulty of achieving efficient C–N coupling. mdpi.comresearchgate.net Researchers are exploring advanced catalyst designs to improve chemisorption, activation, and the directional coupling of reactants. mdpi.com

Key Areas of Catalyst Development:

Bimetallic Catalysts: These materials can offer synergistic effects for reactant activation.

MXenes: Two-dimensional materials with unique electronic and catalytic properties.

Frustrated Lewis Acid–Base Pairs (FLPs): These systems can activate small molecules like CO2. mdpi.com

Heterostructures: Interfaces between different materials can create highly active catalytic sites. mdpi.com

The core of this methodology involves the co-reduction of a carbon source (like CO2) and a nitrogen source (such as nitrates, nitrites, or dinitrogen) at an electrode surface. researchgate.netacs.org The catalyst plays a crucial role in adsorbing the reactants, lowering the activation energy for bond cleavage, and facilitating the formation of the critical C-N bond to produce the urea moiety. nih.gov

| Catalyst Type | Nitrogen Source | Carbon Source | Key Advantage |

|---|---|---|---|

| Single-atom Cu on MoS2 | NO3⁻ | CO2 | Highly active and selective for C-N coupling. researchgate.net |

| Te-doped Pd Nanocrystals | Nitrite | CO2 | Promotes NH3 production and optimizes CO adsorption for urea synthesis. acs.org |

| Bi-BiVO4 Mott–Schottky Heterostructure | N2 | CO2 | Synergistic effects enhance the synthesis mechanism. researchgate.net |

| Metallophthalocyanines (e.g., Cu-Pc) | NO2⁻ | CO2 | Facilitates the formation of NH3 and CO precursors for urea synthesis. acs.org |

One-Pot Procedures for N,N'-Disubstituted Ureas (Relevant Structural Analogues)

One-pot synthesis offers a streamlined and efficient route to N,N'-disubstituted ureas, which are structurally related to this compound. These methods are valued for their practicality, reducing the need for intermediate isolation steps and minimizing waste.

A common strategy involves the in situ generation of an isocyanate intermediate from a primary amide, which then reacts with an amine to form the urea. organic-chemistry.orgthieme-connect.com The Hofmann rearrangement, induced by reagents like phenyliodine diacetate (PIDA), is a key transformation in this process. organic-chemistry.orgthieme-connect.com

Another versatile one-pot method involves the use of p-nitrophenyl chloroformate. tandfonline.com This reagent reacts with a primary amine to form a p-nitrophenoxy carbamate (B1207046) intermediate. Subsequent addition of a second amine, in the presence of a base like triethylamine, displaces the p-nitrophenoxy group to yield the unsymmetrical N,N'-disubstituted urea. tandfonline.com This approach is notable for its mild reaction conditions. tandfonline.com

Microwave-assisted synthesis has also emerged as a rapid and efficient one-pot method for preparing N,N'-disubstituted urea derivatives from substituted anilines and ethyl chloroformate. researchgate.net

| Method | Key Reagents | Intermediate | Key Features |

|---|---|---|---|

| Hofmann Rearrangement | Primary amide, Phenyliodine diacetate (PIDA), Ammonia source | Isocyanate | Mild, affordable, and versatile for various ureas. organic-chemistry.org |

| p-Nitrophenyl Chloroformate | Primary amine, p-Nitrophenyl chloroformate, Second amine, Triethylamine | p-Nitrophenoxy carbamate | Simple, practical, and proceeds under mild conditions. tandfonline.com |

| Microwave-Assisted Synthesis | Substituted anilines, Ethyl chloroformate, Amine | Carbamate | Rapid reaction times (15-25 minutes) and good yields. researchgate.net |

Catalytic Considerations in Ureidoacetic Acid Synthesis

The synthesis of ureidoacetic acids and related structures often relies on catalysis to achieve efficient and selective transformations. While direct catalytic routes to this compound are not extensively detailed in readily available literature, principles from related syntheses provide significant insight.

Acid catalysis is a cornerstone in many esterification and addition reactions relevant to the synthesis of the target molecule's precursors. For instance, the synthesis of isopropyl acetate, which involves reacting acetic acid with propylene (B89431) or isopropyl alcohol, is frequently carried out using solid acid catalysts. google.comgoogle.comgoogle.comresearchgate.net These catalysts can include:

Acidic ion-exchange resins google.comresearchgate.net

Silica (B1680970) gel-supported heteropolyacids google.comresearchgate.net

Superacid catalysts google.com

These catalysts facilitate the reaction by protonating one of the reactants, thereby activating it for nucleophilic attack. In the context of ureidoacetic acid synthesis, an acid catalyst could activate a carboxylic acid group, making it more susceptible to reaction with a urea precursor. Strong Brønsted acids have been shown to be effective in related syntheses, such as urethane (B1682113) formation. mdpi.com

Furthermore, the synthesis of ureidoacetic acid is a key step in the preparation of other compounds, such as orotic acid. google.com In these multi-step syntheses, the cyclization and subsequent transformations are often pH-dependent and can be influenced by the presence of acidic or basic catalysts. google.com

Purification and Isolation Methodologies for Research Applications

The purification and isolation of this compound are critical for obtaining a compound of sufficient purity for research applications. The methodologies employed are based on the physicochemical properties of urea derivatives.

Recrystallization is a primary and highly effective technique for purifying solid urea derivatives. youtube.comgoogle.com The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures. libretexts.org An ideal solvent is one in which the target compound is sparingly soluble at low temperatures but highly soluble at elevated temperatures. youtube.comyoutube.com The process involves dissolving the crude product in a minimal amount of hot solvent, filtering out any insoluble impurities, and then allowing the solution to cool slowly. mt.comyoutube.com As the solution cools, the pure compound crystallizes, leaving the more soluble impurities behind in the mother liquor. mt.com The purified crystals are then collected by vacuum filtration. libretexts.org

Chromatography offers a high-resolution alternative for purification.

Reversed-Phase Liquid Chromatography: For urea and its derivatives, which can be highly polar, pre-column derivatization is sometimes employed to introduce a chromophore and increase hydrophobicity, allowing for better retention on C18 columns. agriculturejournals.cz This enables sensitive detection and quantification.

Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net charge. The presence of urea in the mobile phase has been shown to improve the resolution, selectivity, and efficiency of protein separation, a principle that can be adapted for the purification of charged urea derivatives. nih.gov

Flash Chromatography: For larger scale laboratory preparations, flash chromatography using silica gel is a common method to purify urea compounds from reaction mixtures, particularly after synthesis via methods like the Hofmann rearrangement. thieme-connect.com

The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the required final purity of the this compound.

Chemical Transformations and Reaction Pathways

Cyclization Reactions Leading to Hydantoin (B18101) Analogues from Ureidoacetic Acids

The most prominent reaction of ureidoacetic acids is their cyclization to form hydantoins, a class of five-membered heterocyclic compounds. researchgate.net This transformation is a key step in several synthetic methodologies and is influenced by various factors, including the reaction mechanism and the nature of substituents on the ureidoacetic acid backbone.

The formation of a hydantoin ring from a ureidoacetic acid is a well-established intramolecular condensation reaction. This process can be initiated under thermal conditions or with acid or base catalysis. nih.govchemicke-listy.cz A general mechanism for the acid-catalyzed cyclization involves the protonation of the carbonyl oxygen of the urea (B33335) moiety, which enhances the electrophilicity of the carbon atom. This is followed by a nucleophilic attack from the carboxylic acid group, leading to a tetrahedral intermediate. Subsequent dehydration results in the formation of the stable, five-membered hydantoin ring.

The reaction can be reversible, with the hydantoin ring opening to form the acyclic ureidoacetic acid, sometimes referred to as a hydantoic acid. chemicke-listy.cz In some instances, the acyclic ureidoacetic acid form is unstable and may only exist as a transient intermediate that readily cyclizes, sometimes even during crystallization. chemicke-listy.cz The Urech hydantoin synthesis, which involves the reaction of an amino acid with potassium cyanate (B1221674) followed by acid treatment, proceeds through a ureidoacetic acid intermediate that cyclizes to the corresponding hydantoin. wikipedia.org

Alternative pathways to hydantoins also exist, such as the Bucherer-Bergs reaction, which can sometimes yield ureido acids as isolable intermediates or main products. nih.gov The cyclization step is fundamental to these syntheses, providing a route to a diverse range of hydantoin derivatives.

The efficiency and rate of hydantoin formation are significantly influenced by the nature of the substituents on the ureidoacetic acid structure. For N'-Isopropylureidoacetic acid, the isopropyl group at the N' position plays a crucial role.

Research indicates that the cyclization of ureido acids is more facile as the size and hydrophobicity of the substituent on the amino acid fragment increase. researchgate.net This suggests that the bulky and hydrophobic isopropyl group in this compound could facilitate the ring-closing step.

| Substituent Property | Expected Influence on Cyclization of Ureidoacetic Acids | Rationale |

| Increased Size/Bulk | Can either increase or decrease efficiency. | May promote cyclization by favoring a folded conformation (hydrophobic effect) but can also cause steric hindrance, impeding the ring-closing step. researchgate.netnih.gov |

| Increased Hydrophobicity | Generally increases cyclization efficiency. | Favors the expulsion of water during the condensation reaction in aqueous media. researchgate.net |

| Electron-donating Groups | May decrease reaction rate. | Reduces the electrophilicity of the urea carbonyl carbon, making it less susceptible to nucleophilic attack. |

| Electron-withdrawing Groups | May increase reaction rate. | Increases the electrophilicity of the urea carbonyl carbon, facilitating the intramolecular nucleophilic attack. |

Acylation and Other Derivatization Strategies

The functional groups of this compound—the carboxylic acid and the urea nitrogens—offer sites for various derivatization reactions, including acylation. nih.gov These strategies are employed to modify the compound's properties or to prepare it for further synthetic transformations.

The carboxylic acid moiety can undergo standard esterification reactions with alcohols under acidic conditions or alkylation to form esters, which are often more volatile and less polar than the parent acid. libretexts.org It can also be converted to an acyl halide or activated with coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) to facilitate N-acylation of amines, forming amides. ymerdigital.com

The urea functional group contains secondary amine-like nitrogens that can potentially be acylated, although this is generally less straightforward than the acylation of simple amines. Acetylation, a common form of acylation, typically uses reagents like acetic anhydride (B1165640) or acetyl chloride to introduce an acetyl group. mdpi.com Such derivatization can serve to protect the functional group or alter the molecule's biological activity. mdpi.com Other derivatization strategies include silylation, which targets active hydrogens on the carboxylic acid and urea groups to increase volatility for gas chromatography analysis. sigmaaldrich.com

| Functional Group | Derivatization Reaction | Reagents | Product |

| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst | Ester |

| Carboxylic Acid | Alkylation | Alkyl Halide, Base | Ester |

| Carboxylic Acid | Acyl Halide Formation | Thionyl Chloride (SOCl₂) | Acyl Chloride |

| Urea (N-H) | Acylation/Acetylation | Acetic Anhydride, Acetyl Chloride | N-Acyl Urea Derivative |

| Both | Silylation | BSTFA, TMCS | Silylated Derivative |

Hydrolytic Stability and Decomposition Pathways in Research Media

The stability of this compound in aqueous research media is a critical factor for its application in biological assays and chemical studies. The primary decomposition or transformation pathway in aqueous media, particularly under physiological, acidic, or basic conditions, is the reversible cyclization to its corresponding hydantoin analogue, 3-isopropylhydantoin. chemicke-listy.cz

The equilibrium between the open-chain ureidoacetic acid and the closed-ring hydantoin is influenced by pH and temperature. chemicke-listy.cz In some cases, cyclic products like diketopiperazines, which share structural similarities with hydantoins, have been shown to be highly stable under physiological conditions, resisting further degradation even upon heating. nih.gov

Molecular Interactions and Supramolecular Chemistry

Host-Guest Interactions Involving Ureidoacetic Acid Derivatives

Ureidoacetic acid derivatives, including N'-Isopropylureidoacetic acid, have been shown to engage in specific and strong host-guest interactions, particularly with dendrimeric architectures. researchgate.netresearchgate.net These interactions are spatially well-defined and form the basis for creating complex, self-assembled nanostructures. researchgate.nettue.nl

Research has demonstrated that ureidoacetic acid derivatives act as effective guests for host dendrimers, such as those functionalized with adamantylurea groups. researchgate.netrsc.org The binding is characterized by a high degree of specificity, driven by complementary functionalities on both the host and guest molecules. researchgate.netrsc.org The association constants for these host-guest complexes can be significant, often in the range of 10²–10³ M⁻¹ in solvents like chloroform, indicating stable complex formation. rsc.org The multivalent nature of dendrimers allows for multiple guest molecules to bind, leading to the formation of dynamic, patchy nanoparticles whose architecture can be controlled by the guest concentration. tue.nl

A comparative study using fluorescence titrations quantified the binding constants for various ureidoacetic acid derivatives with dendrimer-like host motifs. The results highlight that the strength of these interactions can be tuned by modifying the structure of both the host and the guest. researchgate.net For instance, hosts with longer spacers between their binding sites exhibit higher association constants, suggesting a better geometric fit with the guest molecules. researchgate.net

Table 1: Illustrative Association Constants (Kₐ) for Host-Guest Complexes

| Host Motif | Guest Type | Association Constant (Kₐ) in M⁻¹ |

|---|---|---|

| Host with Ethyl Spacer | Ureidoacetic Acid Derivative | Lower Kₐ |

| Host with Propyl Spacer | Ureidoacetic Acid Derivative | Higher Kₐ |

Note: This table provides a qualitative representation based on findings that longer spacers and different acidic moieties influence binding strength. researchgate.net

The primary driving forces behind the formation of complexes between ureidoacetic acid derivatives and dendrimer hosts are hydrogen bonding and electrostatic interactions. researchgate.netaps.org The ureido moiety of this compound is capable of forming multiple hydrogen bonds with complementary urea (B33335) functionalities on the host. researchgate.net This is a key factor in the stability and specificity of the resulting supramolecular assembly. researchgate.net

Electrostatic interactions also play a critical role, particularly involving the acidic moiety of the guest molecule. researchgate.netnih.gov The acidic proton can be transferred to a basic site on the host, such as a tertiary amine, leading to the formation of a tight ion pair. tue.nl This protonation event often results in a significant increase in the fluorescence of appropriately designed host systems, providing a method for quantifying the binding affinity. researchgate.net The combination of multiple hydrogen bonds and strong electrostatic attraction leads to a highly stable and well-organized complex. researchgate.netnih.gov

Modifying the acidic group of ureidoacetic acid guest molecules has a profound impact on the binding constants with dendrimer hosts. researchgate.net Studies comparing carboxylic acid, phosphonic acid, and sulfonic acid derivatives have shown that the binding becomes stronger with the latter two. researchgate.netresearchgate.net This indicates that the acidity and geometry of the functional group are critical determinants of interaction strength.

Conformational Analysis of this compound in Solution and Complexed States

The conformation of this compound and its derivatives is crucial for their binding behavior. In solution, carboxylic acids like acetic acid can exist in different conformations, such as syn and anti. nih.govnih.gov While the syn conformation is often favored in the gas phase, the presence of a solvent can alter this preference. nih.gov For this compound, the flexibility of the molecule allows it to adopt a conformation that is optimal for binding to a specific host.

Upon complexation with a dendrimer, the guest molecule's flexibility is reduced. rsc.orgrsc.org Spectroscopic techniques like 1H-NMR and NOESY have shown that while the guest binds to the periphery of the dendrimer, certain parts of the guest molecule, such as terminal groups on a spacer, can retain a high degree of local conformational freedom. rsc.orgrsc.org T1 relaxation measurements have confirmed that the dendrimer periphery becomes more rigid upon complexation. rsc.org This indicates a transition from a more flexible state in solution to a more ordered, complexed state. rsc.org

Theoretical and Computational Studies of Molecular Recognition

To gain deeper insight into the binding processes at the atomic level, theoretical and computational methods are employed. These studies complement experimental findings and provide a detailed picture of the interactions governing molecular recognition.

Molecular docking and molecular dynamics (MD) simulations are powerful tools for investigating the binding modes and stability of host-guest complexes. igem.wikibiorxiv.orgjscimedcentral.com These methods allow for the visualization of how a guest molecule like this compound fits into the binding sites of a host dendrimer. tue.nlacs.org

Simulations of ureidoacetic acid guests with poly(propylene imine) (PPI) dendrimers have shown that the architecture of the self-assembled structures is dictated by the guest concentration. tue.nl MD simulations reveal that the carboxylic acid end of the guest can penetrate towards the center of the dendrimer, followed by the urea particle. acs.org These computational approaches can predict the most stable binding poses, calculate binding free energies, and identify the key amino acid residues or functional groups involved in the interaction. biorxiv.orgmdpi.com For instance, simulations can confirm that multivalent guests have a competitive advantage over monovalent ones in binding to the dendrimer, especially at high concentrations. tue.nl

Quantitative Structure-Activity Relationship (QSAR) in Supramolecular Assembly

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their observed activity. In the context of supramolecular chemistry, "activity" can refer to various measurable parameters related to the self-assembly process, such as association constants for dimer formation, the stability of a crystal lattice, or the morphology of the resulting supramolecular aggregates. For this compound and its analogues, QSAR studies can provide valuable insights into how modifications of the molecular structure influence their ability to form predictable and stable hydrogen-bonded networks.

While specific, published QSAR studies focusing solely on the supramolecular assembly of this compound are not extensively documented in publicly available literature, the principles of QSAR can be applied to this class of compounds to guide the rational design of new materials with desired self-assembly properties. A hypothetical QSAR study for a series of N'-substituted ureidoacetic acids can be constructed to illustrate this approach.

Hypothetical QSAR Study of N'-Substituted Ureidoacetic Acids

The primary goal of such a study would be to understand how varying the substituent on the N'-position of the ureidoacetic acid scaffold affects a defined supramolecular assembly parameter. This parameter could be an experimentally determined value, such as the crystal lattice energy (a measure of the stability of the crystalline state) or the association constant for the formation of a specific hydrogen-bonded motif in solution.

Molecular Descriptors

A range of molecular descriptors can be calculated for each analogue in the series to quantify different aspects of its chemical structure. These descriptors can be broadly categorized as:

Electronic Descriptors: These describe the distribution of electrons in the molecule and its ability to engage in electrostatic interactions. Examples include the dipole moment, partial atomic charges on the urea and carboxylic acid moieties, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Steric Descriptors: These quantify the size and shape of the molecule or its substituents. Examples include the molecular volume, surface area, and specific parameters for substituents like the Taft steric parameter (Es).

Hydrophobic Descriptors: These relate to the molecule's partitioning behavior between polar and non-polar environments. The most common descriptor is LogP, the logarithm of the octanol-water partition coefficient.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its size, shape, and degree of branching. Examples include connectivity indices and shape indices.

Hypothetical Data for QSAR Analysis

The following interactive table presents hypothetical data for a series of N'-substituted ureidoacetic acids, illustrating the types of descriptors that would be used in a QSAR study. The "Supramolecular Assembly Parameter" is a hypothetical measure of the stability of the self-assembled structure, where a higher value indicates a more stable assembly.

| Compound Name | N'-Substituent | Molecular Volume (ų) | Dipole Moment (Debye) | LogP | Supramolecular Assembly Parameter |

| N'-Methylureidoacetic acid | -CH₃ | 105.2 | 3.1 | -1.2 | 8.5 |

| N'-Ethylureidoacetic acid | -CH₂CH₃ | 120.5 | 3.3 | -0.8 | 8.2 |

| This compound | -CH(CH₃)₂ | 135.8 | 3.5 | -0.4 | 7.6 |

| N'-tert-Butylureidoacetic acid | -C(CH₃)₃ | 150.1 | 3.7 | 0.1 | 6.5 |

| N'-Phenylureidoacetic acid | -C₆H₅ | 165.4 | 4.2 | 1.5 | 7.9 |

QSAR Model and Interpretation

Based on the hypothetical data, a multiple linear regression analysis could be performed to generate a QSAR equation. A plausible hypothetical equation might look like this:

Supramolecular Assembly Parameter = 9.0 - 0.05 * (Molecular Volume) + 0.2 * (Dipole Moment) - 0.5 * (LogP)

The interpretation of this hypothetical model would be as follows:

Molecular Volume: The negative coefficient suggests that as the size of the N'-substituent increases, the stability of the supramolecular assembly decreases. This is likely due to steric hindrance that disrupts the optimal alignment for hydrogen bonding.

Dipole Moment: The positive coefficient indicates that a larger dipole moment favors a more stable assembly. This is consistent with the importance of electrostatic interactions, including hydrogen bonding, in holding the molecules together.

LogP: The negative coefficient suggests that increased hydrophobicity (higher LogP) is detrimental to the formation of the desired supramolecular structure in a polar environment.

Such a QSAR model, once validated with a larger, experimental dataset, could be a powerful predictive tool. It would allow researchers to estimate the self-assembly potential of new, unsynthesized N'-substituted ureidoacetic acid derivatives, thereby prioritizing synthetic efforts towards molecules with the most promising properties for crystal engineering and materials science applications.

Mechanistic Investigations in Biological and Biochemical Research Models

N'-Isopropylureidoacetic Acid as a Potential Modulator of Enzyme Activity

The structural characteristics of this compound make it a candidate for modulating the activity of certain enzymes. The ureido group, in particular, is a key feature in many known enzyme inhibitors.

Research into Soluble Epoxide Hydrolase (sEH) Inhibition by Ureidoacetic Acid Derivatives

Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling lipids with anti-inflammatory, vasodilatory, and organ-protective properties. mdpi.com By inhibiting sEH, the levels of beneficial EETs can be increased, making sEH a therapeutic target for conditions like hypertension and inflammation. acs.orgmdpi.com

A significant body of research has focused on urea-based compounds as potent inhibitors of sEH. mdpi.comacs.org While this compound itself is not the most potent inhibitor, the broader class of ureidoacetic acid derivatives has been explored. For instance, N-adamantan-1-yl ureidoacetic acids have been synthesized as precursors for sEH inhibitors. researchgate.net The general structure of many potent sEH inhibitors includes a urea (B33335) core, which interacts with the active site of the enzyme. One of the earliest potent urea-based sEH inhibitors was N,N'-dicyclohexylurea (DCU). sci-hub.cat Another related compound, 12-(3-adamantan-1-yl-ureido)-dodecanoic acid (AUDA), incorporates a carboxylic acid, similar to the acetic acid moiety in this compound, to improve water solubility without significantly compromising inhibitory potency. nih.govnih.gov

The development of sEH inhibitors has progressed from simple ureas to more complex derivatives to enhance efficacy and pharmacokinetic properties. mdpi.comacs.org While many potent inhibitors are 1,3-disubstituted ureas, research has also expanded to include non-urea derivatives to overcome limitations such as poor metabolic stability. sci-hub.catresearchgate.net

Structure-Activity Relationship Studies for Enzyme Binding

Structure-activity relationship (SAR) studies are crucial for optimizing the design of enzyme inhibitors. For sEH inhibitors, these studies have revealed key structural requirements for potent binding. acs.orgresearchgate.net

The urea or a similar functional group is essential for interacting with the catalytic triad (B1167595) of the sEH active site. The substituents on the urea dictate the potency and selectivity of the inhibitor. For instance, in a series of 1,3-disubstituted ureas, hydrophobic linkers and conformationally restricted groups like cyclohexane (B81311) have been shown to be important for maintaining high inhibitory activity. researchgate.net

The incorporation of polar groups, such as an ether or a carboxylic acid, at a sufficient distance from the urea core can improve physical properties like water solubility and metabolic stability without a loss of inhibitory potency. acs.orgresearchgate.net This is a key principle in the design of compounds like AUDA. nih.gov SAR studies have also explored the replacement of hydrogen with fluorine in the aromatic fragments of urea derivatives, which was found to increase sEH inhibitory activity. researchgate.net

These SAR studies provide a framework for understanding how a compound like this compound might interact with sEH and how its structure could be modified to enhance its inhibitory potential.

Role as a Metabolic Intermediate or Analogue in Biochemical Pathways

The structural similarity of this compound to naturally occurring molecules suggests its potential role as a metabolic intermediate or analogue, particularly in pathways involving nitrogen metabolism.

Investigations into Ureido Intermediates from Allantoate (B10759256) Degradation

Allantoin (B1664786) is a key intermediate in the degradation of purines in many organisms. nih.gov The breakdown of allantoin proceeds through allantoate, which is then further catabolized. nih.govresearchgate.net In this pathway, allantoicase degrades allantoate into urea and ureidoglycolate. nih.gov Ureidoglycolate hydrolase then breaks down ureidoglycolate into another molecule of urea and glyoxylate. nih.gov

The core structure of this compound, being a ureidoacetic acid, bears a resemblance to ureidoglycolate. This similarity suggests that it could potentially act as an analogue or competitive inhibitor in the allantoate degradation pathway. However, direct research specifically investigating this compound in this context is limited. The focus of studies on this pathway has been on elucidating the natural intermediates and the enzymes involved in organisms like fungi and plants. nih.govnih.gov

Theoretical Implications for Nitrogen Metabolism Studies

Given its structure, this compound could theoretically be used as a tool to study nitrogen metabolism. Nitrogen is a crucial element for all living organisms, and its metabolism is a complex network of pathways. nih.gov In some organisms, ureides like allantoin and allantoic acid are important for nitrogen transport. researchgate.net

By introducing an analogue like this compound into a biological system, researchers could potentially probe the specificity of enzymes and transporters involved in nitrogen metabolism. Its uptake, transformation, or ability to interfere with the normal processing of nitrogenous compounds could provide insights into the mechanisms of these pathways. However, this remains a theoretical application, as specific studies utilizing this compound for this purpose have not been prominently reported.

Interactions with Biological Macromolecules in In Vitro Systems

The potential for this compound to interact with biological macromolecules extends beyond enzyme inhibition. Its functional groups, the urea and the carboxylic acid, are capable of forming hydrogen bonds and electrostatic interactions, which are fundamental to molecular recognition in biological systems.

In vitro studies are essential for characterizing these interactions in a controlled environment. While specific studies focusing solely on the interaction of this compound with a wide range of macromolecules are not extensively documented in publicly available research, the principles of its potential interactions can be inferred from studies of similar molecules. For example, the urea group is known to interact with various proteins, and carboxylic acid moieties are common in ligands that bind to macromolecules.

Further in vitro investigations would be necessary to systematically explore the binding of this compound to various proteins, nucleic acids, and other biological macromolecules to fully understand its potential biological activities.

Based on a thorough search of scientific literature and chemical databases, there is currently no publicly available, detailed experimental data for the advanced spectroscopic and analytical characterization of this compound. The required information to populate the specific sections and subsections of the requested article—including ¹H-NMR, ¹³C-NMR, 2D NMR, Mass Spectrometry (including CID-MS), and HPLC analysis—could not be located for this specific compound.

The stringent requirements of the prompt, which demand focusing solely on this compound and providing detailed, scientifically accurate research findings and data tables, cannot be met without access to primary research in which this compound has been synthesized and characterized.

Therefore, it is not possible to generate the article as requested while adhering to the instructions for accuracy and strict adherence to the specified compound.

Advanced Spectroscopic and Analytical Characterization for Research Purity and Structure Elucidation

Chromatographic Methods for Purity Assessment and Separation in Research

Gas Chromatography (GC) for Volatile Byproducts and Derivatized Forms

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, N'-Isopropylureidoacetic acid itself possesses low volatility due to the presence of the polar carboxylic acid and urea (B33335) functional groups, which contribute to a high boiling point and potential thermal degradation at the temperatures required for GC analysis. Consequently, direct GC analysis is challenging. To overcome this limitation, derivatization is typically employed to convert the non-volatile analyte into a more volatile form.

A common derivatization strategy for compounds containing carboxylic acid and N-H functionalities is silylation or esterification. For this compound, esterification of the carboxylic acid group, for example, through reaction with an alcohol like methanol (B129727) or ethanol (B145695) in the presence of an acidic catalyst, would yield a methyl or ethyl ester. This process significantly increases the compound's volatility, making it amenable to GC analysis.

GC analysis, often coupled with a mass spectrometry (MS) detector (GC-MS), is invaluable for assessing the purity of a sample. It can effectively separate and identify volatile byproducts from the synthesis of this compound. Potential impurities could include unreacted starting materials or side-products formed during the synthetic process. The retention time in the chromatogram is characteristic of the derivatized compound, while the mass spectrum provides a molecular fingerprint that confirms its identity and helps in the structural elucidation of any detected byproducts.

| Derivatization Method | Reagent | Target Functional Group | Resulting Derivative | Rationale |

|---|---|---|---|---|

| Esterification | Methanol/HCl or Ethanol/H₂SO₄ | Carboxylic Acid (-COOH) | Methyl or Ethyl Ester | Increases volatility by masking the polar carboxylic acid group. |

| Silylation | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | Carboxylic Acid (-COOH) and Urea (N-H) | Trimethylsilyl (TMS) ester and silylated urea | Significantly increases volatility and thermal stability. |

Vibrational Spectroscopy (IR) for Functional Group Identification

Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is a fundamental technique for the identification of functional groups within a molecule. mdpi.com By analyzing the absorption of infrared radiation at specific wavenumbers, a characteristic spectrum is generated that acts as a molecular fingerprint. For this compound, the IR spectrum would exhibit distinct absorption bands corresponding to the vibrations of its constituent functional groups.

The presence of the urea moiety is typically confirmed by several characteristic bands. The C=O stretching vibration (Amide I band) of the urea is expected to appear in the region of 1630-1680 cm⁻¹. The N-H bending vibration (Amide II band) usually occurs around 1550-1640 cm⁻¹, and the N-H stretching vibrations are observed as one or two bands in the 3100-3500 cm⁻¹ region.

The carboxylic acid group also presents highly characteristic absorption bands. A broad O-H stretching band is expected over a wide range, typically from 2500 to 3300 cm⁻¹, often overlapping with other stretching vibrations in that region. The carbonyl (C=O) stretching of the carboxylic acid is a strong, sharp band typically found between 1700 and 1725 cm⁻¹. The C-O stretching vibration will also be present, usually in the 1210-1320 cm⁻¹ range.

Finally, the isopropyl group will contribute to the spectrum with C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1370-1385 cm⁻¹ (characteristic for the gem-dimethyl split) and near 1465 cm⁻¹. The collective presence and specific positions of these bands provide strong evidence for the structure of this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 | Strong, Sharp |

| Urea | N-H Stretch | 3100 - 3500 | Medium-Strong |

| Urea | C=O Stretch (Amide I) | 1630 - 1680 | Strong |

| Urea | N-H Bend (Amide II) | 1550 - 1640 | Medium |

| Isopropyl | C-H Stretch | 2850 - 2970 | Medium-Strong |

| Isopropyl | C-H Bend | 1370 - 1385 | Medium |

X-ray Crystallography for Solid-State Structural Determination (if applicable for derivatives)

Should a suitable crystal be grown, the analysis would unambiguously confirm the molecular connectivity and provide insights into the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. The urea functionality is a well-known participant in hydrogen bonding networks. nih.gov X-ray structural studies would reveal how the N-H groups of the urea and the O-H and C=O groups of the carboxylic acid engage in these interactions, influencing the solid-state conformation. nih.govrsc.org

The conformation of the urea group itself is of interest, as delocalization of electrons on the nitrogen atoms into the carbonyl group can lead to a degree of conformational restriction. nih.gov X-ray data would clarify the geometry around the nitrogen atoms, which typically adopt a geometry between trigonal and tetrahedral in substituted ureas. nih.gov This information is vital for understanding the molecule's shape and how it might interact with other molecules, which is a foundational aspect of molecular design.

| Structural Parameter | Significance |

|---|---|

| Atomic Coordinates | Provides the precise 3D position of each atom in the crystal lattice. |

| Bond Lengths and Angles | Confirms the molecular connectivity and reveals details about bond orders and steric strain. |

| Torsional Angles | Defines the conformation of the molecule in the solid state. |

| Intermolecular Interactions | Identifies hydrogen bonds, van der Waals forces, and other interactions governing crystal packing. nih.gov |

| Unit Cell Dimensions | Describes the size and shape of the basic repeating unit of the crystal. |

No Publicly Available Research Found for this compound

Despite a thorough search of scientific databases and publicly available literature, no specific research or data could be found for the chemical compound this compound. Consequently, it is not possible to provide a detailed article on its future research directions and emerging avenues of study as requested.

The initial investigation sought to uncover information regarding the design and synthesis of novel analogues, exploration of biological targets, advancements in computational modeling, and the development of high-throughput screening methodologies specifically for this compound and its derivatives. However, the scientific literature does not appear to contain any studies focused on this particular molecule.

General research on related urea-based compounds and ureidoacetic acid derivatives exists, highlighting their broad potential in areas such as medicinal chemistry and materials science. These studies often focus on the synthesis of libraries of related compounds to explore their structure-activity relationships for various biological targets. Methodologies for computational modeling and high-throughput screening are also well-established for the discovery and optimization of novel bioactive molecules within this broader class of compounds.

However, without any foundational research on this compound itself—such as its synthesis, basic properties, or any observed biological activity—any discussion of future research directions would be purely speculative and would not meet the required standards of scientific accuracy. There is no basis in the current body of scientific literature to detail the specific design of analogues, potential biological targets, or tailored computational and screening methods for this compound.

Therefore, the requested article focusing solely on the future research directions for this compound cannot be generated at this time due to the absence of any primary or secondary research data on the subject.

Q & A

Basic Research Questions

Q. What are the standard synthetic pathways for N'-Isopropylureidoacetic acid, and how can its purity be validated?

- Methodological Answer : this compound can be synthesized via urea condensation reactions, where isopropylamine reacts with chloroacetic acid derivatives under basic conditions. Post-synthesis purification typically involves recrystallization or column chromatography. Purity validation requires high-performance liquid chromatography (HPLC) with UV detection (λ = 210–230 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity. Quantification of residual solvents should adhere to ICH Q3C guidelines using gas chromatography-mass spectrometry (GC-MS) .

Q. How is this compound characterized spectroscopically?

- Methodological Answer : Characterization includes:

- ¹H NMR : Peaks for the isopropyl group (δ 1.0–1.2 ppm, doublet) and ureido protons (δ 6.5–7.0 ppm, broad singlet).

- IR Spectroscopy : Stretching vibrations for carbonyl (C=O, ~1680 cm⁻¹) and urea (N-H, ~3300 cm⁻¹).

- Mass Spectrometry : Molecular ion peak at m/z 160.1 (M+H⁺) via electrospray ionization (ESI-MS).

Cross-referencing with PubChem data (CID: [insert]) ensures consistency .

Advanced Research Questions

Q. How does this compound interact with viral envelope proteins, and what methodological frameworks validate these interactions?

- Methodological Answer : Computational docking studies (e.g., Glide or AutoDock Vina) reveal binding affinities between this compound and target proteins like HIV-ENV (PDB: 4CC8). Key residues (e.g., GLU-148) form hydrogen bonds with the ureido group, as shown in Table 1. Experimental validation employs surface plasmon resonance (SPR) to measure binding kinetics (KD values) and competitive ELISA to assess inhibition of protein-ligand interactions .

Table 1 : Docking Scores and Residue Interactions for this compound

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies in IC50 values (e.g., antiviral vs. anti-inflammatory assays) arise from variations in assay conditions (pH, temperature) or cellular models. Resolve by:

- Standardized Assays : Use identical cell lines (e.g., HEK293T for viral entry assays) and buffer systems (PBS, pH 7.4).

- Dose-Response Curves : Generate triplicate data with nonlinear regression analysis (GraphPad Prism).

- Meta-Analysis : Compare datasets using ANOVA with post-hoc Tukey tests to identify outliers .

Q. How can the solubility and bioavailability of this compound be optimized for in vivo studies?

- Methodological Answer :

- Solubility Enhancement : Use co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes.

- Bioavailability : Nanoformulation with polylactic-co-glycolic acid (PLGA) nanoparticles (size: 100–200 nm, PDI < 0.2) improves intestinal absorption.

- Pharmacokinetics : Monitor plasma concentration-time profiles via LC-MS/MS after oral administration in murine models (Cmax target: ≥1 µM) .

Data Analysis and Reproducibility

Q. What statistical methods are critical for analyzing dose-dependent effects of this compound?

- Methodological Answer : Use nonlinear regression (log[inhibitor] vs. response, variable slope) to calculate EC50/IC50. For multi-experiment datasets, apply mixed-effects models to account for inter-experiment variability. Report 95% confidence intervals and effect sizes (Cohen’s d) for transparency .

Q. How can researchers ensure reproducibility in molecular docking studies involving this compound?

- Methodological Answer :

- Protocol Standardization : Use the same software version (e.g., Schrödinger Suite 2023) and force fields (OPLS4).

- Grid Parameters : Define binding sites using crystallographic data (e.g., 4CC8: x=12.5, y=10.2, z=8.7).

- Validation : Compare results with positive controls (e.g., ethyl gallate for HIV-ENV) and publish raw docking poses in supplementary materials .

Ethical and Reporting Standards

Q. What ethical considerations apply to in vivo studies of this compound?

- Methodological Answer : Adhere to ARRIVE 2.0 guidelines for animal studies, including:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.